3-ethyl-N-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
3-Ethyl-N-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a triazolopyridine sulfonamide derivative designed as part of a novel antimalarial drug discovery program. It belongs to a series of compounds optimized through virtual screening and molecular docking targeting falcipain-2, a key protease in Plasmodium falciparum .
Properties
IUPAC Name |
3-ethyl-N-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3S/c1-3-21-24-25-22-13-12-20(15-26(21)22)31(28,29)27(18-8-6-17(23)7-9-18)14-16-4-10-19(30-2)11-5-16/h4-13,15H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYBIRHVAYTASU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC=C(C=C3)OC)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-ethyl-N-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a member of the triazolopyridine class of compounds, which are known for their diverse biological activities. This article explores its biological activity, focusing on its potential as an antimalarial agent and other pharmacological properties.
Antimalarial Activity
Recent studies have highlighted the antimalarial potential of this compound. A virtual library of triazolopyridine sulfonamides was screened against Plasmodium falciparum, revealing promising results:
- In vitro Antimalarial Activity : The compound exhibited an inhibitory concentration (IC50) of 2.24 μM , indicating significant antimalarial activity. This positions it as a potential candidate for further development in antimalarial drug discovery .
The mechanism by which this compound exerts its antimalarial effects appears to involve inhibition of falcipain-2, a crucial enzyme for the survival of the malaria parasite. Molecular docking studies suggest that the compound binds effectively to the active site of falcipain-2, disrupting its function .
Additional Biological Activities
Beyond its antimalarial properties, triazolopyridine derivatives have been associated with various other biological activities:
- Antibacterial and Antifungal Properties : Compounds in this class have demonstrated activity against a range of bacterial and fungal strains, making them candidates for further investigation in infectious disease treatments.
- Anti-inflammatory Effects : Some derivatives have shown promise in inhibiting cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. For instance, related compounds have been tested with IC50 values indicating their effectiveness in reducing inflammation .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolopyridine derivatives. Key findings include:
- The presence of the sulfonamide group enhances solubility and bioavailability.
- Modifications on the phenyl rings (such as fluorination and methoxylation) significantly impact potency and selectivity against target enzymes.
Case Studies
- Study on Antimalarial Activity : In a comprehensive study involving 1561 compounds, 25 were synthesized and evaluated for their efficacy against Plasmodium falciparum. The lead compound (similar to our target) showed IC50 values that suggest substantial potential for further development in treating malaria .
- Anti-inflammatory Research : Another study evaluated several triazolopyridine derivatives for their ability to inhibit COX enzymes. The results indicated that certain modifications led to enhanced anti-inflammatory activity, with IC50 values comparable to established anti-inflammatory drugs like diclofenac .
Comparison with Similar Compounds
Comparison with Similar Compounds
The antimalarial activity and structural features of triazolopyridine sulfonamides are influenced by substituents at three key positions:
- R1 : Alkyl/aryl groups at the triazole ring.
- R2 : Fluorinated or substituted benzyl/aryl groups on the sulfonamide nitrogen.
- R3 : Methoxy/fluoro substituents on the aromatic rings.
The table below compares structurally related compounds and their biological or synthetic properties:
Key Observations:
Substituent Impact on Antimalarial Activity: The ethyl group at R1 (vs. methyl) enhances potency, as seen in the 3-ethyl analog (IC50 = 2.24 µM) compared to methyl-substituted derivatives . Substitution at R2 with 3-fluorobenzyl (vs. 4-fluorophenyl) improves target binding, likely due to increased hydrophobicity and steric compatibility with falcipain-2 . The 4-methoxyphenyl group (R3) may enhance metabolic stability compared to non-substituted aryl groups .
Synthetic Feasibility :
- Methyl-substituted derivatives (e.g., compound 6e) are synthesized in high yields (80%), suggesting scalability for lead optimization .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of this triazolo-pyridine sulfonamide derivative?
- Methodological Answer : The synthesis of triazolo-pyridine derivatives often involves cyclization steps using oxidizing agents. For example, sodium hypochlorite pentahydrate in ethanol under reflux conditions has been employed for cyclizing hydrazone intermediates to form the triazolo ring system . Reaction monitoring via TLC (dichloromethane mobile phase) and purification via vacuum filtration with methanol washing can improve yield. Adjusting stoichiometric ratios of reagents (e.g., acetic acid as a catalyst) and optimizing reaction time (e.g., 3 hours at room temperature followed by overnight air exposure) are critical .
Q. What analytical techniques are recommended for structural confirmation of this compound?
- Methodological Answer : Use a combination of high-resolution NMR (1H, 13C) to resolve aromatic protons and substituent effects (e.g., fluorophenyl and methoxyphenyl groups), FTIR for functional group identification (e.g., sulfonamide S=O stretches at ~1130–1370 cm⁻¹), and HRMS (ESI) for exact mass verification. NMR spectra should be referenced to DMSO-d6 (δ 2.50 ppm for 1H, 39.52 ppm for 13C) to ensure consistency .
Q. How can solubility challenges in biological assays be addressed?
- Methodological Answer : Use co-solvents like DMSO (≤1% v/v) for initial solubilization, followed by dilution in aqueous buffers. If precipitation occurs, sonication or heating (40–50°C) may help. For in vitro studies, nanoformulation using liposomes or cyclodextrins could enhance bioavailability, though this requires validation via dynamic light scattering (DLS) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurities. Standardize protocols using reference compounds (e.g., PubChem bioassays) and validate purity via HPLC (≥95% purity, C18 column, acetonitrile/water gradient). Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .
Q. How can regioselectivity in triazolo-pyridine sulfonamide functionalization be controlled?
- Methodological Answer : Regioselective substitution is influenced by electronic effects. For example, electron-withdrawing groups (e.g., sulfonamide) direct electrophilic attacks to the pyridine C-3 position. Use DFT calculations (e.g., Gaussian software) to predict reactive sites and validate with regioselective coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
Q. What advanced techniques characterize thermal stability and degradation pathways?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under nitrogen to assess decomposition temperatures. Pair with GC-MS or LC-MS to identify degradation products (e.g., sulfonic acid derivatives). For hydrolytic stability, incubate in PBS at 37°C and monitor via UPLC at 254 nm .
Q. How can structure-activity relationships (SAR) guide functional group modifications?
- Methodological Answer : Systematically replace substituents (e.g., 4-fluorophenyl with other halophenyl groups) and assess impacts on target binding (e.g., kinase inhibition). Use molecular docking (AutoDock Vina) to predict interactions and validate with IC50 determinations. For example, the methoxyphenyl group may enhance lipophilicity, affecting membrane permeability .
Q. What methods troubleshoot low activity in enzyme inhibition assays?
- Methodological Answer : Confirm target engagement via isothermal titration calorimetry (ITC) or microscale thermophoresis (MST). If activity is low, synthesize analogs with modified sulfonamide linkers (e.g., replacing ethyl with propyl groups) or introduce hydrogen bond donors (e.g., hydroxyl groups) to enhance binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
